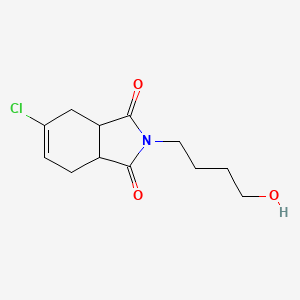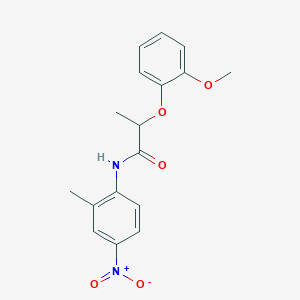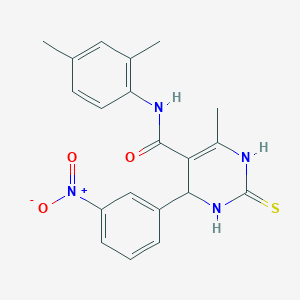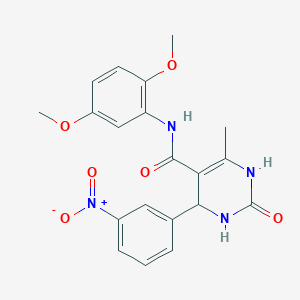
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR-99021 has gained attention in scientific research due to its potential applications in stem cell research and cancer therapy.
Wirkmechanismus
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a potent and selective inhibitor of GSK-3. GSK-3 is involved in the regulation of a variety of cellular processes, including glycogen metabolism, gene transcription, and cell cycle progression (7). Inhibition of GSK-3 with this compound leads to the activation of the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation (8).
Biochemical and Physiological Effects:
Inhibition of GSK-3 with this compound has been shown to have a variety of biochemical and physiological effects. In stem cells, this compound promotes the maintenance of pluripotency and enhances the efficiency of reprogramming somatic cells into iPSCs (1). This compound has also been shown to promote the differentiation of iPSCs into specific cell lineages, such as cardiomyocytes and neurons (2, 3).
In cancer cells, inhibition of GSK-3 with this compound leads to the inhibition of tumor growth and sensitization to chemotherapy (5, 6). This compound has also been shown to inhibit the proliferation and migration of cancer cells (9).
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for GSK-3. It has also been shown to be effective in a variety of cell types and has potential applications in stem cell research and cancer therapy.
However, this compound also has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness in animal studies. It also has potential off-target effects and can affect other signaling pathways in addition to the Wnt pathway (10).
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more potent and selective inhibitors of GSK-3. Another area of research is the investigation of the mechanisms underlying the effects of this compound on stem cells and cancer cells. Additionally, there is potential for the development of this compound as a therapeutic agent for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been widely used in stem cell research as a small molecule inhibitor of GSK-3. GSK-3 plays a critical role in the maintenance of pluripotency in embryonic stem cells and inhibition of GSK-3 with this compound has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) (1). This compound has also been used to promote the differentiation of iPSCs into specific cell lineages, such as cardiomyocytes and neurons (2, 3).
In addition to stem cell research, this compound has also shown potential applications in cancer therapy. GSK-3 is overexpressed in a variety of cancers and plays a role in tumor growth and metastasis (4). Inhibition of GSK-3 with this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy (5, 6).
Eigenschaften
IUPAC Name |
5-chloro-2-(4-hydroxybutyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c13-8-3-4-9-10(7-8)12(17)14(11(9)16)5-1-2-6-15/h3,9-10,15H,1-2,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAUWCBHXPQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC2C1C(=O)N(C2=O)CCCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-3-tert-butyl-4-(5-nitro-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965939.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3965965.png)

![N-(2-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3965979.png)
![methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3965986.png)

![N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3965994.png)
![4-[(4-methoxyphenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3966004.png)
![2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3966021.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966034.png)
![N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3966038.png)